For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxyhippuric Acid: Synthesis, Characterization, and Biological Significance
Introduction
4-Hydroxyhippuric acid, also known as p-hydroxyhippuric acid or N-(4-hydroxybenzoyl)-glycine, is a human metabolite primarily formed through the conjugation of 4-hydroxybenzoic acid with glycine.[1][2] It is a derivative of hippuric acid and belongs to the class of N-acyl-alpha-amino acids.[2] This compound is of significant interest to researchers as a biomarker for dietary polyphenol intake, gut microbiome activity, and exposure to certain environmental compounds like parabens.[1][3][4] Furthermore, it has been identified as a potential uremic toxin and has shown bioactivity, including the inhibition of organic anion transporter 1 (OAT1) and modulation of inflammatory responses.[1][5]
This guide provides a comprehensive overview of the chemical synthesis of 4-hydroxyhippuric acid, detailed methods for its characterization, and an exploration of its biological roles and associated pathways.
Synthesis of 4-Hydroxyhippuric Acid
The synthesis of 4-hydroxyhippuric acid is typically achieved via the acylation of glycine with an activated derivative of 4-hydroxybenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amino group with an acyl chloride under aqueous alkaline conditions.
General Reaction Scheme
The synthesis involves the reaction of 4-hydroxybenzoyl chloride with glycine in a basic solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Schotten-Baumann Reaction
This protocol is adapted from the general procedure for hippuric acid synthesis.[6]
Materials:
-
Glycine
-
4-Hydroxybenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (distilled or deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Separatory funnels
-
Büchner funnel and filter paper
Procedure:
-
Glycine Solution Preparation: Dissolve 10.0 g (0.133 mol) of glycine in 100 mL of 10% sodium hydroxide solution in a 500 mL beaker. Cool the solution in an ice bath to below 10°C.
-
Acylation Reaction: While vigorously stirring the cold glycine solution, slowly and simultaneously add 20.7 g (0.132 mol) of 4-hydroxybenzoyl chloride and a 20% solution of sodium hydroxide from separate separatory funnels.
-
pH Control: Carefully monitor the addition rates to ensure the reaction mixture remains slightly alkaline (pH 8-9) throughout the addition process. The temperature should be maintained below 15°C. This step may take approximately one hour.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.
-
Acidification and Precipitation: Pour the reaction mixture into a beaker containing 75 mL of concentrated hydrochloric acid to precipitate the 4-hydroxyhippuric acid.
-
Isolation and Washing: Cool the mixture thoroughly in an ice bath. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold water to remove inorganic salts.
-
Recrystallization (Purification): Recrystallize the crude product from hot water, adding a small amount of decolorizing carbon if necessary, to yield pure 4-hydroxyhippuric acid as a solid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-hydroxyhippuric acid.
Characterization of 4-Hydroxyhippuric Acid
The identity and purity of synthesized 4-hydroxyhippuric acid are confirmed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy.
Physicochemical and Spectroscopic Data
The following table summarizes key identification parameters for 4-hydroxyhippuric acid.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉NO₄ | [2][5] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Monoisotopic Mass | 195.05315777 Da | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 2-[(4-hydroxybenzoyl)amino]acetic acid | [2] |
| CAS Number | 2482-25-9 | [5] |
| ¹H NMR | Characteristic peaks for aromatic, methylene, and amide protons. | [7] |
| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | [7] |
| Mass Spectrometry (MS/MS) | Key fragments at m/z 121.02911 and 93.03308 (Positive Ion Mode). | [2] |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), N-H bend (~1550 cm⁻¹). | [8][9] |
Experimental Protocols for Characterization
3.2.1. Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and obtain fragmentation patterns for structural elucidation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-hydroxyhippuric acid in a suitable solvent like methanol or a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS).[5] Further dilute to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A common method involves using a C18 reverse-phase column (e.g., Acquity UPLC HSS T3).[10]
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer (e.g., Q-TOF).[10]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Full Scan (MS1): Scan for the precursor ion [M+H]⁺ (m/z 196.06) or [M-H]⁻ (m/z 194.04).
-
Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.[2]
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often used to observe exchangeable protons (e.g., -OH, -NH, -COOH).[7]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation:
-
¹H NMR: Expect signals in the aromatic region (δ ~6.8-7.8 ppm) corresponding to the disubstituted benzene ring, a signal for the methylene (-CH₂-) group (δ ~3.9 ppm), and signals for the amide (-NH) and carboxylic acid (-COOH) protons, which may be broad and variable in position.[7]
-
¹³C NMR: Expect signals for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons, and the methylene carbon.
-
3.2.3. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent disk.
-
-
Data Acquisition: Collect the spectrum using an FT-IR spectrometer.
-
Spectral Interpretation: Identify characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): Very broad band from ~3300 to 2500 cm⁻¹.[9]
-
O-H Stretch (Phenol): A broad band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid & Amide): Strong, sharp bands in the region of 1760-1690 cm⁻¹.[9]
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.[9]
-
Biological Role and Signaling Pathways
4-Hydroxyhippuric acid is not an inert metabolite; it actively participates in physiological and pathological processes.
Metabolic Origin and Biomarker Significance
4-Hydroxyhippuric acid is a product of phase II detoxification, where 4-hydroxybenzoic acid is conjugated with glycine in the liver to increase its water solubility for efficient renal excretion.[1] Its levels in urine can indicate:
-
Dietary Intake: Elevated levels are associated with the consumption of polyphenol-rich foods like berries and tea.[1][4]
-
Gut Microbiome Activity: Gut bacteria metabolize dietary polyphenols to produce precursor compounds like 4-hydroxybenzoic acid.[3]
-
Toxin Exposure: It is a metabolite of parabens, which are used as preservatives in cosmetics and foods.[4]
-
Metabolic Health: It has been identified as a uremic toxin, with elevated levels found in individuals with kidney disease.[1]
Interaction with Cellular Transporters and Signaling
4-Hydroxyhippuric acid is an inhibitor of the organic anion transporter 1 (OAT1), a protein crucial for the transport of various endogenous and exogenous substances in the proximal tubules of the kidney.[5]
-
OAT1 Inhibition: By inhibiting OAT1 (IC₅₀ = 25 µM), it can interfere with the secretion of other organic anions.[5]
-
Oxidative Stress: It has been shown to increase the production of free radicals in kidney cells that express human OAT1.[5]
-
Anti-inflammatory Effects: At a concentration of 1 µM, it can reduce the secretion of the pro-inflammatory cytokine TNF-α by 30.4% in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]
Pathway Diagram: Metabolism and Cellular Interaction
Caption: Metabolic pathway and cellular effects of 4-hydroxyhippuric acid.
Conclusion
4-Hydroxyhippuric acid serves as a multifaceted molecule of interest for researchers in nutrition, toxicology, and drug development. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. Understanding its role as a biomarker and its interactions with cellular machinery like the OAT1 transporter provides valuable insights into human metabolism, diet-gene interactions, and the pathophysiology of diseases such as chronic kidney disease. This guide offers the foundational technical information required for professionals to synthesize, identify, and study this important metabolite.
References
- 1. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyhippuric acid | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Hydroxyhippuric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. caymanchem.com [caymanchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]
- 8. Alpha-Hydroxyhippuric acid | C9H9NO4 | CID 450272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
